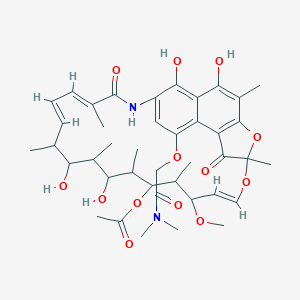
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of action and physiological effects of various drugs and compounds. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the central nervous system, leading to symptoms similar to those of Parkinson's disease. In
Mechanism of Action
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium is selectively taken up by dopaminergic neurons in the central nervous system, where it is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters the mitochondria of the dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra, leading to symptoms similar to those of Parkinson's disease.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium also leads to the activation of microglia and astrocytes, which contribute to the inflammatory response and further neuronal damage.
Advantages and Limitations for Lab Experiments
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has several advantages as a model for Parkinson's disease, including its ability to selectively destroy dopaminergic neurons in the substantia nigra and its reproducibility. However, 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium also has several limitations, including its toxicity and the fact that it does not fully replicate the complex pathophysiology of Parkinson's disease.
Future Directions
In 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium research include the development of new compounds that can selectively target dopaminergic neurons without causing toxicity, the identification of new targets for the treatment of Parkinson's disease, and the development of new animal models that more closely replicate the pathophysiology of Parkinson's disease.
Synthesis Methods
The synthesis of 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium involves the reaction of 2-methyl-5-(methylsulfanyl)pyridine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
Scientific Research Applications
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has been widely used in scientific research to study the mechanisms of action and physiological effects of various drugs and compounds. It is commonly used as a model for Parkinson's disease due to its ability to selectively destroy dopaminergic neurons in the central nervous system. 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has also been used to study the effects of various drugs on the nervous system, including the effects of drugs that are used to treat Parkinson's disease.
properties
Molecular Formula |
C9H12NO2S+ |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 1-methyl-5-methylsulfanylpyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C9H12NO2S/c1-10-6-7(13-3)4-5-8(10)9(11)12-2/h4-6H,1-3H3/q+1 |
InChI Key |
LRSZGZUKNXIPAM-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC(=C1)SC)C(=O)OC |
Canonical SMILES |
C[N+]1=C(C=CC(=C1)SC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



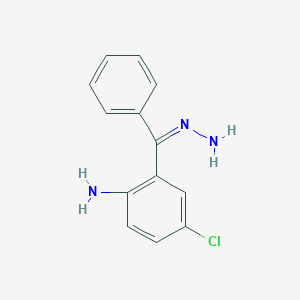
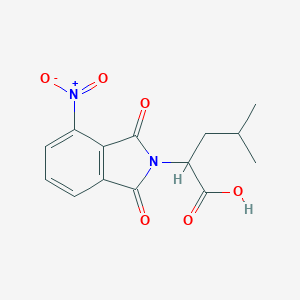
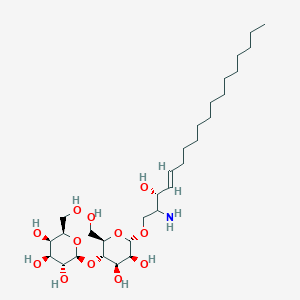

![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)

![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
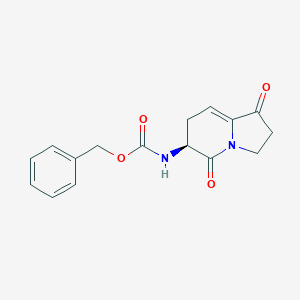

![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
